2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine
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Overview
Description
2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine is a nitroaromatic compound known for its unique chemical structure and properties. Compounds containing nitro groups are widely studied due to their applications in various fields such as dyes, solvents, chemical intermediates, polymers, pesticides, and explosives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine typically involves the nitration of pyridine derivatives. The process generally includes the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 6 positions.
Amination: The nitrated pyridine is then reacted with 4-nitroaniline under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents.
Major Products
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in nonlinear optical materials and other advanced materials.
Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine involves its interaction with cellular components:
Induction of Apoptosis: The compound induces apoptosis by increasing the ratio of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl-2), leading to cell death.
Molecular Targets: It targets specific proteins involved in the cell cycle and apoptosis pathways, disrupting the normal function of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Similar in structure but lacks the pyridine ring.
2,4,6-Trinitro-N-methyl-aniline: Contains a methyl group instead of the pyridine ring.
Uniqueness
2,4,6-Trinitro-N-(4-nitrophenyl)pyridin-3-amine is unique due to the presence of both the pyridine ring and multiple nitro groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in materials science and medicinal chemistry.
Properties
CAS No. |
920502-91-6 |
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Molecular Formula |
C11H6N6O8 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
2,4,6-trinitro-N-(4-nitrophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H6N6O8/c18-14(19)7-3-1-6(2-4-7)12-10-8(15(20)21)5-9(16(22)23)13-11(10)17(24)25/h1-5,12H |
InChI Key |
QYVZTUFHZBTIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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